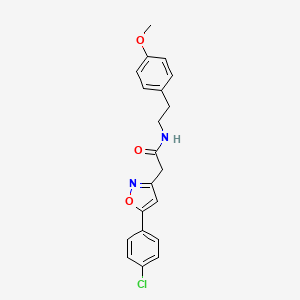
6-Chloro-3-(4-methylpiperidin-1-yl)thiochromen-4-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound “6-Chloro-3-(4-methylpiperidin-1-yl)thiochromen-4-one” is a chemical compound with a molecular formula of C14H15ClN2OS . It is a derivative of the six-membered heterocyclic base piperidine . The compound has several synonyms including 6-chlorothiochroman-4-one, 6-chloro-2,3-dihydro-4h-thiochromen-4-one, 6-chloro-3,4-dihydro-2h-1-benzothiopyran-4-one, and others .
Molecular Structure Analysis
The molecular structure of “6-Chloro-3-(4-methylpiperidin-1-yl)thiochromen-4-one” has been characterized by techniques such as FT-IR, 1H-NMR, 13C-NMR, 1H-1H NOESY spectroscopy and single-crystal X-ray diffraction . The compound crystallizes in the orthorhombic space group Pna21 . The spectral and optimized parameters showed that the piperidine-4-one ring adopts normal chair conformation with equatorial orientations of all the substituents except chlorine .Physical And Chemical Properties Analysis
The compound “6-Chloro-3-(4-methylpiperidin-1-yl)thiochromen-4-one” has a molecular weight of 294.800 Da . The melting point of a similar compound, 6-Chlorothiochroman-4-one, is between 65°C to 69°C .Applications De Recherche Scientifique
Chemical Synthesis and Molecular Structure
A notable aspect of research on 6-Chloro-3-(4-methylpiperidin-1-yl)thiochromen-4-one involves its synthesis and the exploration of its structural properties. For instance, studies have detailed the regioselective synthesis of pentacyclic heterocycles, showcasing the compound's utility in creating complex molecular architectures. The process involves sequential [3,3] sigmatropic rearrangements, highlighting the compound's versatility in facilitating the construction of intricate molecular frameworks with potential applications in pharmaceuticals and materials science (Majumdar et al., 2003).
Biological Activity and Pharmacological Potential
Research on 6-Chloro-3-(4-methylpiperidin-1-yl)thiochromen-4-one also extends to its biological activity, particularly its potential antimicrobial properties. A study on the synthesis of 2-Thioxo-imidazolidin-4-one derivatives, including compounds related to the chemical structure of interest, demonstrated antimicrobial activity against various bacterial and fungal organisms. This indicates the compound's potential as a scaffold for developing new antimicrobial agents (Nasser et al., 2010).
Spectroscopic Analysis and Material Characterization
The compound's role in facilitating spectroscopic analysis and material characterization has also been explored. Research focusing on vibrational spectroscopic (FT-IR, FT-Raman) studies, alongside quantum mechanical studies, has helped elucidate the molecular structure and properties of related compounds. These studies provide critical insights into the electronic and photophysical properties of the compound, contributing to a deeper understanding of its behavior and potential applications in material science and analytical chemistry (Kuruvilla et al., 2018).
Environmental Applications
Additionally, the compound has been implicated in environmental applications, particularly in the development of biosensors for pesticide detection. Research demonstrates the use of related compounds in creating sensitive and selective biosensors capable of detecting trace levels of pesticides in environmental samples. This showcases the potential of 6-Chloro-3-(4-methylpiperidin-1-yl)thiochromen-4-one in environmental monitoring and safety assessments (Viswanathan et al., 2009).
Orientations Futures
Piperidine derivatives, including “6-Chloro-3-(4-methylpiperidin-1-yl)thiochromen-4-one”, have potential in various fields due to their broad spectrum of pharmacological properties . They are being extensively studied for their potential applications in medicine, particularly in the treatment of various diseases such as cancer, viral infections, and more . Future research may focus on exploring these potentials further and developing new drugs based on these compounds.
Propriétés
IUPAC Name |
6-chloro-3-(4-methylpiperidin-1-yl)thiochromen-4-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16ClNOS/c1-10-4-6-17(7-5-10)13-9-19-14-3-2-11(16)8-12(14)15(13)18/h2-3,8-10H,4-7H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BGLGUTCOUZQYQX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCN(CC1)C2=CSC3=C(C2=O)C=C(C=C3)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16ClNOS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-Chloro-3-(4-methylpiperidin-1-yl)thiochromen-4-one | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-(3-(3,5-dimethylpiperidin-1-yl)propyl)-7-hydroxy-3-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B2847168.png)
![ethyl 2-(2-((1H-indol-3-yl)thio)acetamido)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B2847170.png)
![Methyl 2-(2-naphthamido)-6-methyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate hydrochloride](/img/structure/B2847171.png)
![2-({5-[(3-Methoxyphenyl)amino]-1,3,4-thiadiazol-2-yl}sulfanyl)acetohydrazide](/img/structure/B2847174.png)
![5-{[(4,8-dimethyl-2-oxo-2H-chromen-7-yl)oxy]methyl}-2-furoic acid](/img/structure/B2847176.png)



![N-(5-(prop-2-yn-1-ylthio)-1,3,4-thiadiazol-2-yl)benzo[d]thiazole-2-carboxamide](/img/structure/B2847184.png)

![[1-[(1-Cyanocyclohexyl)amino]-1-oxopropan-2-yl] 4-(prop-2-enoylamino)benzoate](/img/structure/B2847186.png)

![N-(2-(1H-pyrazol-1-yl)ethyl)-N-(benzo[d]thiazol-2-yl)isoxazole-5-carboxamide](/img/structure/B2847188.png)